9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine

Description

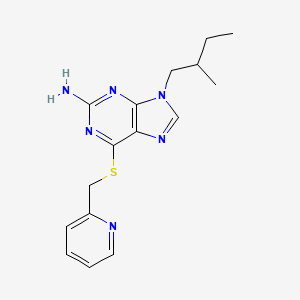

9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is a synthetic purine derivative characterized by a branched 2-methylbutyl group at the N9 position and a pyridin-2-ylmethylthio substituent at the C6 position. This compound belongs to a class of modified purines designed to modulate biological targets such as kinases, receptors, or enzymes involved in nucleic acid metabolism.

Properties

CAS No. |

56964-88-6 |

|---|---|

Molecular Formula |

C16H20N6S |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

9-(2-methylbutyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine |

InChI |

InChI=1S/C16H20N6S/c1-3-11(2)8-22-10-19-13-14(22)20-16(17)21-15(13)23-9-12-6-4-5-7-18-12/h4-7,10-11H,3,8-9H2,1-2H3,(H2,17,20,21) |

InChI Key |

WCLIMBUMEQGCMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Purine Core: Starting with a purine derivative, the 2-methylbutyl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Thioether Formation: The pyridin-2-ylmethylthio group is introduced through a nucleophilic substitution reaction. This involves reacting the purine derivative with pyridin-2-ylmethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and selectivity, and optimization of temperature, pressure, and solvent systems to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thioether group to a thiol.

Substitution: Nucleophilic substitution reactions at the purine core or the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols.

Substitution Products: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous purine derivatives with variations in substituents at the N9 and C6 positions. Key differences in molecular features, synthetic routes, and inferred biological activities are summarized below:

Table 1: Structural and Functional Comparison of Purine Derivatives

Key Observations :

N9 Substituent Effects :

- The 2-methylbutyl group in the target compound provides intermediate lipophilicity compared to shorter (butyl) or longer (hexyl) chains. This balance may optimize cellular uptake without excessive metabolic instability .

- Propargyl (C≡CH) substituents (e.g., in compound 5 from ) enable click chemistry modifications, a feature absent in the target compound.

C6 Substituent Diversity :

- The pyridin-2-ylmethylthio group offers a nitrogen-rich aromatic system for target engagement, contrasting with the electron-withdrawing chloro group in compounds or the bulky trifluoromethoxyphenyl in derivatives .

- Fluorobenzylthio analogs () highlight how halogenation can enhance binding affinity via polar interactions or steric effects .

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of 2-aminopurine with 2-methylbutyl bromide, followed by thioether formation via nucleophilic substitution (similar to methods in and ) . In contrast, trifluoromethoxyphenyl-substituted purines () require palladium-catalyzed cross-coupling, increasing synthetic complexity .

Biological Implications :

- While direct biological data for the target compound is lacking, analogs with pyridinylmethylthio groups () are hypothesized to target purine-binding enzymes due to their structural mimicry of adenine .

- Compounds with trifluoromethoxyphenyl groups () demonstrate antitumor activity, suggesting that the target compound’s pyridinylthio moiety could be tuned for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.